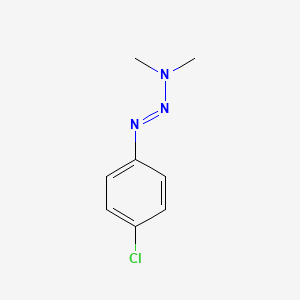

1-(4-Chlorophenyl)-3,3-dimethyltriazene

Description

Structure

3D Structure

Properties

CAS No. |

7203-90-9 |

|---|---|

Molecular Formula |

C8H10ClN3 |

Molecular Weight |

183.64 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)diazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

JZGUQAMYFQKVSO-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CN(C)N=NC1=CC=C(C=C1)Cl |

Other CAS No. |

7203-90-9 |

Synonyms |

1-(4-chlorophenyl)-3,3-dimethyltriazene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to Aryldialkyltriazenes

The primary method for synthesizing 1-aryl-3,3-dialkyltriazenes, including 1-(4-chlorophenyl)-3,3-dimethyltriazene, involves the coupling of an aryl diazonium salt with a secondary amine. This approach is versatile and can be adapted to produce a wide range of substituted triazenes.

Diazotization-Coupling Reactions with Secondary Amines

The most common and well-established method for the synthesis of this compound is a two-step process initiated by the diazotization of 4-chloroaniline (B138754). In this reaction, 4-chloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction produces the corresponding 4-chlorobenzenediazonium chloride. orgsyn.orgwebassign.net

The resulting diazonium salt is a reactive intermediate and is generally used immediately without isolation. webassign.netlibretexts.org The second step involves the coupling of the 4-chlorobenzenediazonium salt with a secondary amine, in this case, dimethylamine (B145610). The coupling reaction is typically carried out in a basic or neutral medium to facilitate the nucleophilic attack of the amine on the diazonium ion, leading to the formation of the triazene (B1217601) linkage (-N=N-N-). nsf.gov

Step 1: Diazotization of 4-chloroaniline

Step 2: Coupling with dimethylamine

This method is widely applicable for the synthesis of various 1-aryl-3,3-dialkyltriazenes and is amenable to a range of substituents on the aromatic ring.

Regioselective Synthesis Strategies

The synthesis of unsymmetrically substituted triazenes requires regioselective control. While the standard diazotization-coupling reaction is effective for symmetrical secondary amines like dimethylamine, alternative strategies are employed for more complex structures. One such strategy involves the use of N-nitrososulfonamides for the in situ generation of aryl diazonium intermediates under mild, ambient conditions. This method allows for the subsequent reaction with an amine nucleophile to yield the desired triazene. nsf.gov This approach can offer improved regioselectivity in certain cases.

Synthesis of Substituted Analogues

The chemical modification of this compound allows for the generation of derivatives with altered biological activity and physicochemical properties. Key derivatization strategies include the introduction of functional groups on the methyl substituents and further halogenation of the aromatic ring.

Hydroxymethyltriazene Derivatives

The synthesis of 1-aryl-3-(hydroxymethyl)-3-methyltriazenes can be achieved through a modification of the standard diazotization-coupling reaction. In this approach, the diazonium salt is coupled with a carbinolamine, which is generated in situ from a primary alkylamine (in this case, methylamine) and formaldehyde (B43269). This reaction yields the corresponding 1-aryl-3-(hydroxymethyl)-3-methyltriazene.

The structure of these hydroxymethyltriazenes has been confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry. A notable characteristic of these compounds is their fragmentation in mass spectrometry, which often involves the loss of formaldehyde to generate the corresponding methyltriazene. plos.org Furthermore, these derivatives can undergo hydrolysis in solution, also yielding the parent methyltriazene. plos.org

It is also noteworthy that hydroxymethyl derivatives of aryldialkyltriazenes can be formed through metabolic processes. For instance, the in vivo metabolism of this compound can lead to the formation of the corresponding N-hydroxymethyl derivative through enzymatic N-demethylation followed by hydroxylation.

Carbamoyloxytriazene Derivatives

While direct synthetic routes from hydroxymethyltriazenes to their carbamoyloxy derivatives are not extensively detailed in the literature for this compound specifically, general methods for the formation of carbamates can be considered. The synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or by using phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine. google.comnih.gov

In the context of hydroxymethyltriazenes, a plausible synthetic route to carbamoyloxytriazene derivatives would involve the reaction of the 1-(4-chlorophenyl)-3-(hydroxymethyl)-3-methyltriazene with an appropriate isocyanate (R-N=C=O) or by converting the hydroxymethyl group to a reactive intermediate that can then be coupled with an amine.

Ring-Halogenated Derivatives

Further halogenation of the phenyl ring of this compound can be achieved by starting with appropriately substituted anilines. For example, the synthesis of a 1-(4-chloro-2-fluorophenyl)-3,3-dimethyltriazene would begin with the diazotization of 4-chloro-2-fluoroaniline, followed by coupling with dimethylamine. prepchem.comscispace.com This approach allows for the introduction of additional halogen atoms at specific positions on the aromatic ring, leading to a range of di- and poly-halogenated derivatives. The synthesis of such compounds is of interest for studying the effects of substitution patterns on the chemical and biological properties of the triazene scaffold.

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and related compounds has evolved beyond traditional batch methods, with modern techniques offering improved safety, efficiency, and scalability. Advanced methodologies focus on overcoming the challenges associated with the handling of unstable diazonium salt intermediates and on accelerating reaction kinetics.

Flow Chemistry Synthesis: Continuous-flow processing has emerged as a superior alternative for the synthesis of triazenes. The standard synthesis involves the reaction of a diazonium salt with a secondary amine. Diazonium salts, particularly in concentrated or solid forms, can be unstable and potentially explosive. Flow chemistry mitigates this risk by generating and consuming the diazonium salt intermediate in a continuous stream within a microreactor. This approach not only enhances safety by minimizing the quantity of hazardous intermediate present at any given moment but also improves reaction control and product consistency. akjournals.com A continuous-flow process for preparing various triazenes has been developed, demonstrating the method's applicability to a wide range of substrates by carefully selecting solvent and reagent parameters to prevent blockages in the reactor tubing. akjournals.com This technique is highly suitable for the synthesis of this compound, allowing for safer and more efficient production.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another advanced technique that significantly enhances the efficiency of triazene synthesis. Compared to conventional heating methods, which can require long reaction times and often result in lower yields, microwave irradiation provides rapid and uniform heating of the reaction mixture. nih.govyoutube.com This leads to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity by minimizing the formation of byproducts. nih.govmdpi.com The principles of MAOS are broadly applicable to the synthesis of nitrogen-containing heterocycles and can be effectively employed for the coupling reaction between 4-chlorobenzenediazonium species and dimethylamine. mdpi.comorganic-chemistry.org

Optimization through Isolable Intermediates: A significant optimization in triazene synthesis involves the use of isolated, stable diazonium salts. Traditionally, diazonium salts are prepared and used in situ. However, methods have been developed to isolate them as more stable tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salts. researchgate.net These stable, crystalline diazonium salts can be purified and stored before being reacted with the secondary amine. This two-step procedure allows for greater control over the reaction, leading to higher yields and purer triazene products compared to conventional one-pot methods where the diazonium salt is generated in the presence of other reagents. researchgate.net

| Technique | Key Advantages | Typical Conditions/Reagents | Relevance to this compound |

|---|---|---|---|

| Flow Chemistry | Enhanced safety (minimizes diazonium salt accumulation), improved process control, scalability. akjournals.com | Continuous generation of 4-chlorobenzenediazonium salt and immediate reaction with dimethylamine in a microreactor. akjournals.com | Offers a safer and more efficient manufacturing process. |

| Microwave-Assisted Synthesis (MAOS) | Drastically reduced reaction times (minutes vs. hours), often higher yields and purity. nih.govmdpi.com | Reaction of diazonium salt and dimethylamine in a suitable solvent under microwave irradiation. youtube.com | Accelerates the synthesis, making it more time- and energy-efficient. |

| Use of Isolable Diazonium Salts | Higher purity of final product, better overall yield, greater reaction control. researchgate.net | Preparation and isolation of 4-chlorobenzenediazonium tetrafluoroborate, followed by reaction with dimethylamine. researchgate.net | Improves product quality and yield by using a purified intermediate. |

Formation of Triazene-Containing Heterocycles and Salts

1-Aryl-3,3-dialkyltriazenes are versatile reagents in organic synthesis, capable of undergoing transformations to produce a variety of heterocyclic structures and forming reactive salt intermediates.

Formation of Heterocycles: The triazene moiety can serve as a synthetic handle or a leaving group in cyclization reactions to form new heterocyclic rings.

Intramolecular Cyclization: Biaryl triazenes have been shown to undergo intramolecular cyclization in the presence of a Brønsted acid like trifluoroacetic acid to yield fluorene (B118485) derivatives. acs.org In this reaction, the triazene group facilitates a C-C bond formation before being eliminated. This strategy highlights the potential of using a triazene-substituted precursor to construct complex carbocyclic and heterocyclic systems.

Synthesis of Cinnolines and Indoles: The utility of triazenes extends to the synthesis of nitrogen-containing heterocycles like cinnolines. wikipedia.org Furthermore, aryl triazenes function as effective arylation agents. In palladium-catalyzed reactions, 1-aryl-3,3-dialkyltriazenes can react with substrates like indoles to produce C-2 or C-3 arylated indoles, demonstrating their role as aryl group donors in the formation of functionalized heterocycles. aidic.it

Macrocyclization: A novel and rapid strategy for the macrocyclization of unprotected peptides utilizes the formation of an arene triazene. emorychem.science This chemoselective reaction occurs between a secondary amine and a p-amino phenylalanine residue, generating a large cyclic structure containing the triazene linker within minutes at neutral pH. emorychem.science

| Reaction Type | Triazene Role | Resulting Heterocycle | Key Conditions |

|---|---|---|---|

| Acid-Mediated Intramolecular Cyclization | Directing group and leaving group | Fluorenes acs.org | Brønsted acid (e.g., CF₃COOH) acs.org |

| Precursor in Heterocycle Synthesis | Reactive precursor | Cinnolines wikipedia.org | Specific cyclization conditions (not detailed in source) |

| Palladium-Catalyzed Arylation | Aryl group donor | Substituted Indoles aidic.it | Pd catalyst aidic.it |

| Peptide Macrocyclization | Chromophoric linker | Triazene-bridged macrocycles emorychem.science | Neutral pH, aqueous solution emorychem.science |

Formation of Salts: Triazenes are weakly basic due to the lone pair of electrons on the sp³-hybridized nitrogen atom (N-3). They can react with strong acids to form triazenium salts. For this compound, protonation would occur at the N-3 nitrogen to yield the [1-(4-chlorophenyl)-3,3-dimethyltriazen-1-ium-3-yl] cation.

These triazenium salts are often unstable intermediates. wikipedia.org Their formation is a key step in the acid-catalyzed decomposition of triazenes, which regenerate a diazonium salt and a secondary ammonium (B1175870) salt. wikipedia.org This reactivity is harnessed in certain synthetic applications where the triazene acts as a protected form of a diazonium ion, which can be released under acidic conditions for subsequent reactions. The pH-dependent stability of triazenes, such as the linearization of triazene-containing macrocycles at low pH, is a direct consequence of the formation and subsequent decomposition of these salt intermediates. emorychem.science

Reactivity and Reaction Mechanisms of 1 4 Chlorophenyl 3,3 Dimethyltriazene

Hydrolytic Decomposition Pathways

The stability of 1-(4-Chlorophenyl)-3,3-dimethyltriazene in aqueous environments is limited, as it undergoes hydrolytic decomposition. This process is significantly influenced by the surrounding chemical conditions.

Kinetics of Hydrolysis in Aqueous Media

The hydrolysis of 1-aryl-3,3-dialkyltriazenes, including the 4-chloro substituted analog, generally follows pseudo-first-order kinetics in aqueous solutions. The decomposition leads to the cleavage of the N=N-N bond, resulting in the formation of an aryldiazonium ion and dimethylamine (B145610). While specific rate constants for this compound are not extensively documented in publicly available literature, studies on analogous compounds provide insight into the reaction kinetics. For instance, the hydrolysis rates of various phenolic esters have been shown to follow a first-order rate equation. rsc.org

Influence of pH and Temperature on Stability

The stability of this compound is highly dependent on both pH and temperature. Generally, for 1-aryl-3,3-dialkyltriazenes, the rate of hydrolysis increases with changes in pH from neutrality. In acidic conditions, the decomposition is catalyzed by protons, while under alkaline conditions, hydroxide (B78521) ions facilitate the breakdown. For example, the hydrolysis of related phenolic esters shows a decrease in rate as the pH decreases, reaching a minimum around pH 2, and then increasing to a constant rate between pH 5.8 and 7.0. rsc.org

Temperature also plays a crucial role, with an increase in temperature generally leading to a faster rate of hydrolysis. Studies on other organic compounds have demonstrated a significant increase in hydrolysis rates with rising temperatures. analis.com.my This relationship can typically be described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature.

Interactive Data Table: Effect of pH and Temperature on Hydrolysis Rate of a Model Compound (Chlorpyrifos)

While specific data for this compound is not available, the following table for Chlorpyrifos illustrates the general trend of how pH and temperature can influence the hydrolysis half-life of a chemical compound in an aqueous solution. analis.com.my

| pH | Temperature (°C) | Half-life (days) |

| 5 | 25 | 72 |

| 7 | 25 | 35 |

| 9 | 25 | 16 |

| 7 | 15 | 63 |

| 7 | 35 | 20 |

Note: This table is for illustrative purposes to show general trends and does not represent data for this compound.

Role of Substituent Effects on Hydrolysis Rate

The nature and position of substituents on the aryl ring significantly influence the rate of hydrolysis of 1-aryl-3,3-dimethyltriazenes. Electron-withdrawing groups, such as the chloro group at the para-position of this compound, generally increase the rate of hydrolysis. This is because electron-withdrawing substituents stabilize the leaving aryldiazonium ion, thus facilitating the cleavage of the triazene (B1217601) bond. Studies on the acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes have shown that substituents on the phenyl ring modify the reaction yield, indicating their role in the reaction mechanism. rsc.org For instance, in the hydrolysis of phenolic hydrogen succinates, the rate decreases in the order p-chlorophenyl > phenyl > p-tolyl, demonstrating the effect of electron-withdrawing and electron-donating groups. rsc.org

Oxidative Transformations and Bioactivation

In a biological system, this compound undergoes oxidative metabolism, primarily in the liver, which leads to its bioactivation. This process involves enzymatic reactions that convert the parent compound into reactive metabolites.

Enzymatic N-Demethylation Pathways

A key step in the bioactivation of this compound is enzymatic N-demethylation. This reaction is catalyzed by cytochrome P450 (CYP) enzymes located in the microsomes of liver cells. nih.gov The process involves the removal of one of the methyl groups from the dimethylamino moiety.

Studies on a series of 1-aryl-3,3-dimethyltriazenes have shown that the substituent on the aryl group does not significantly affect the Michaelis-Menten constant (Km) for N-demethylation, suggesting that the enzyme's affinity for the substrate is not greatly influenced by the nature of the aryl substituent. nih.gov The N-demethylation results in the formation of the corresponding monomethyltriazene, 1-(4-Chlorophenyl)-3-methyltriazene (B14656843), which is a more unstable and reactive intermediate. nih.gov This monomethyltriazene is considered a proposed active metabolite. nih.gov

Interactive Data Table: Kinetic Parameters for N-demethylation of 1-Aryl-3,3-dimethyltriazenes

The following table presents the Michaelis-Menten constants (Km) for the enzymatic N-demethylation of various 1-aryl-3,3-dimethyltriazenes by liver microsomes. nih.gov

| Aryl Substituent (para-) | Km (mM) |

| OCH3 | 0.43 |

| CH3 | 0.36 |

| H | 0.45 |

| Cl | 0.38 |

| Br | 0.40 |

| CN | 0.30 |

| NO2 | 0.25 |

Microsome-Mediated Conversion to Reactive Metabolites

Following N-demethylation, the resulting 1-(4-Chlorophenyl)-3-methyltriazene can undergo further metabolic transformations mediated by liver microsomes, leading to the formation of highly reactive electrophilic species. The metabolism of this compound in rats has been shown to produce several modified anilines, including 4-chloro-2-hydroxyaniline, 4-chloroaniline (B138754), 4-hydroxyaniline, 4-chloro-3-hydroxyaniline, and 3-chloro-4-hydroxyaniline. nih.gov

The formation of these metabolites suggests the involvement of a common 3,4-epoxy intermediate. nih.gov This epoxide is a reactive electrophile that can arise from the oxidation of the aromatic ring. The subsequent opening of the epoxide ring, potentially involving an intramolecular hydroxylation-induced chlorine migration, leads to the observed hydroxylated aniline (B41778) products. nih.gov The formation of reactive metabolites is a critical aspect of the bioactivation of this compound, as these electrophilic species can covalently bind to cellular macromolecules, a process often associated with toxicity. wustl.edu The detection of such reactive intermediates can be achieved in vitro by trapping them with nucleophilic agents like glutathione (B108866) in incubations with liver microsomes. mdpi.com

Formation of Monoalkyltriazene Intermediates

The biological activity of this compound is contingent upon its metabolic activation, a process that primarily occurs in the liver. This biotransformation is initiated by the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a wide array of xenobiotics. The key step in the activation of 1-aryl-3,3-dimethyltriazenes is an oxidative N-demethylation.

In this enzymatic reaction, one of the methyl groups on the terminal nitrogen of the triazene moiety is hydroxylated. This hydroxymethyl intermediate is unstable and spontaneously eliminates formaldehyde (B43269) to yield the corresponding monoalkyltriazene, 1-(4-chlorophenyl)-3-methyltriazene. This monomethyl derivative is a crucial, albeit transient, intermediate.

Studies on analogous compounds, such as 1-(4-acetylphenyl)-3,3-dimethyltriazene, have demonstrated this metabolic pathway. In vivo and in vitro experiments with mouse liver fractions have shown the conversion of the dimethyltriazene to its monomethyl counterpart. mdpi.com This metabolic conversion is a prerequisite for the compound's ability to act as an alkylating agent. The resulting monoalkyltriazene is more labile and can undergo further chemical changes that lead to the ultimate reactive species.

Table 1: Metabolic Activation of 1-Aryl-3,3-dimethyltriazenes

| Parent Compound | Metabolic Process | Key Enzyme System | Intermediate |

| This compound | Oxidative N-demethylation | Cytochrome P450 | 1-(4-Chlorophenyl)-3-methyltriazene |

Photochemical Transformations

This compound, like other 1-aryl-3,3-dialkyltriazenes, is sensitive to ultraviolet (UV) radiation. Its strong absorption in the UV region can lead to photochemical decomposition.

When dissolved in organic solvents and exposed to UV light, 1-aryl-3,3-dialkyltriazenes undergo photolytic decomposition. The primary mechanism for this breakdown is believed to be a radical decomposition pathway. lippertt.ch This process involves the homolytic cleavage of the nitrogen-nitrogen bonds within the triazene group.

The photolysis results in the formation of several radical species, including an aryl radical, a dimethylaminyl radical, and molecular nitrogen. These highly reactive radicals can then interact with the solvent or other molecules, leading to a variety of final products. The exact nature of these products is dependent on the specific solvent used and the reaction conditions. For related 1-phenyl-3,3-diethyl-triazenes, analysis of the photolysis products is consistent with this radical-based mechanism. lippertt.ch The presence of electron-withdrawing substituents, such as the chloro group on the phenyl ring, has been found to decrease the quantum yield of photolysis. lippertt.ch

The photochemical reactions of 1-aryl-3,3-dialkyltriazenes are initiated by the absorption of UV light. Studies on substituted 1-phenyl-3,3-diethyl-triazenes have utilized both pulsed excimer laser excitation at a specific wavelength of 308 nm and continuous-wave irradiation from a xenon lamp, which provides a broader spectrum of UV light. lippertt.ch

The fact that photolysis occurs under these conditions confirms that wavelengths in the UV-A region are effective in inducing the decomposition of these compounds. While detailed studies mapping the quantum yield and reaction pathways across a wide range of specific wavelengths for this compound are not extensively documented in the provided literature, the absorption of photons in this energy range is sufficient to overcome the activation energy for the cleavage of the N-N bonds. The efficiency of photochemical reactions can be wavelength-dependent, as the energy of the absorbed photon can influence which excited state is reached and the subsequent relaxation and reaction pathways. msu.edu

Electrophilic Interactions and Adduct Formation

The monoalkyltriazene intermediate formed during metabolism is the precursor to a potent electrophile that can react with nucleophilic sites in cellular macromolecules, most notably DNA and RNA.

Following its formation, the 1-(4-chlorophenyl)-3-methyltriazene intermediate can undergo tautomerization and subsequent protonation. This leads to its cleavage into an aryldiazonium cation (4-chlorobenzenediazonium) and a methylamine (B109427) fragment. Alternatively, and more significantly for its genotoxicity, the monoalkyltriazene can decompose to generate a highly reactive methyldiazonium ion (CH₃N₂⁺).

This methyldiazonium ion is a powerful electrophilic methylating agent. It readily attacks electron-rich, nucleophilic centers in biological molecules. Within the cell nucleus, the primary targets for this electrophile are the nitrogen and oxygen atoms of the purine (B94841) bases in DNA and RNA. The methyldiazonium ion can transfer a methyl group to these sites, a process known as alkylation.

The alkylation of nucleic acids by the metabolites of triazenes results in the formation of several methylated nucleobases. The most abundant of these adducts is typically 7-methylguanine, formed by the methylation of the N7 position of guanine. Another significant, and more mutagenic, lesion is O⁶-methylguanine.

The formation of these adducts has been confirmed in studies with related triazene compounds. For instance, the administration of 3,3-dimethyl-1-phenyltriazene to rats leads to the formation of methylated purines in the DNA of various organs. uni.lu The identification of 7-methylguanosine (B147621) (the corresponding nucleoside of 7-methylguanine) is a key indicator of DNA damage by such methylating agents. The presence of these alkylated products can disrupt DNA replication and transcription, leading to cytotoxic and mutagenic effects.

Table 2: Major DNA Adducts Formed by Metabolites of 1-Aryl-3,3-dimethyltriazenes

| Alkylating Agent | Target Base | Site of Alkylation | Resulting Adduct |

| Methyldiazonium Ion | Guanine | N7 position | 7-Methylguanine |

| Methyldiazonium Ion | Guanine | O6 position | O⁶-Methylguanine |

Metal-Ion Catalysis in Decomposition Reactions

The decomposition of aryldialkyltriazenes, such as this compound, can be significantly influenced by the presence of metal ions. Research into the closely related 1-aryl-3-alkyltriazenes reveals that certain divalent metal ions, notably Iron(II) (Fe²⁺), Zinc(II) (Zn²⁺), and Copper(II) (Cu²⁺), can catalyze the decomposition process in ethanol (B145695) solutions. researchgate.net This catalytic activity leads to the rapid breakdown of the triazene into its corresponding aniline. researchgate.net

The kinetics and mechanism of this catalysis vary depending on the metal ion involved. For Fe²⁺, a linear relationship is observed between the pseudo-first-order rate constant (k) and the concentration of the iron ion. In contrast, for both Zn²⁺ and Cu²⁺, the relationship is non-linear, with plots of the rate constant versus metal ion concentration showing curvature. researchgate.net This curvature is indicative of a pre-equilibrium step involving the formation of a metal-ion-triazene complex before the rate-determining decomposition. researchgate.net

The proposed mechanism for this metal-ion catalyzed decomposition involves the following key steps:

Complex Formation : The triazene molecule complexes with the metal ion. It is suggested that this occurs via the N(1) nitrogen atom of the triazene's E-cis conformer. researchgate.net

Proton Transfer : A rapid proton transfer then occurs, leading to the formation of a complex that involves the unconjugated tautomer of the triazene. researchgate.net

Decomposition : This complex subsequently undergoes unimolecular scission of the N(2)-N(3) bond. researchgate.net This is the rate-limiting step.

Product Formation : The decomposition yields an alkyldiazonium ion and an aniline-metal complex. These intermediates then undergo rapid solvolysis to form the final products, which include the corresponding aniline. researchgate.net

The reaction is also sensitive to the presence of other nucleophiles. For instance, the decomposition catalyzed by Cu²⁺ is inhibited by the addition of species such as bromide ions (Br⁻) or N-methylimidazole. researchgate.net

Table 1: Summary of Metal-Ion Catalysis in the Decomposition of 1-Aryl-3-alkyltriazenes

| Metal Ion | Kinetic Profile (Rate Constant vs. [Metal Ion]) | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Fe²⁺ | Linear | Direct catalytic decomposition. | researchgate.net |

| Zn²⁺ | Curved | Pre-equilibrium formation of a metal-triazene complex. | researchgate.net |

| Cu²⁺ | Curved | Pre-equilibrium formation of a metal-triazene complex; inhibited by added nucleophiles. | researchgate.net |

Base-Promoted Decomposition Mechanisms

Detailed research findings and established mechanisms for the base-promoted decomposition of this compound are not extensively documented in the scientific literature. While triazenes as a class of compounds can be stable towards various bases, specific mechanisms for their decomposition promoted solely by bases are not well-defined in publicly available research. nih.gov The synthesis of triazenes often occurs under mild basic conditions, suggesting a degree of stability in such environments. wikipedia.org However, reactions involving strong bases tend to follow different chemical pathways not characterized as simple decomposition.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Studies

While specific single-crystal X-ray diffraction data for 1-(4-Chlorophenyl)-3,3-dimethyltriazene is not extensively reported in publicly available literature, its molecular geometry and crystal packing can be inferred from theoretical studies and data from closely related 1-aryl-3,3-dialkyltriazenes.

Determination of Molecular Geometry and Conformation

The molecular structure of this compound consists of a 4-chlorophenyl group attached to a dimethyl-substituted triazene (B1217601) chain (-N=N-N(CH₃)₂). Theoretical and computational studies on similar 1-aryl-3,3-dialkyltriazenes indicate that the triazene moiety (C-N-N-N) is nearly planar. lippertt.ch This planarity arises from the delocalization of π-electrons across the N=N double bond and the lone pair of the N1 nitrogen atom, which imparts a partial double bond character to the N2-N3 bond. lippertt.ch

Table 1: Predicted Molecular Geometry Parameters for this compound This table is based on theoretical calculations and data from analogous structures.

| Parameter | Predicted Value/Observation |

| Triazene Chain Conformation | Nearly planar (C1-N1-N2-N3) |

| N1-N2 Bond Length | ~1.26 Å (Typical for N=N double bond) |

| N2-N3 Bond Length | ~1.34 Å (Shorter than a single bond, indicating partial double bond character) |

| Rotation around N2-N3 | Hindered, leading to non-equivalent methyl groups |

| Dihedral Angle (Phenyl ring vs. N=N-N plane) | Small, indicating a high degree of conjugation |

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing of this compound would be governed by a combination of weak intermolecular forces. Although a specific crystal structure is not available, the following interactions are anticipated based on its molecular structure:

π-π Stacking: The aromatic chlorophenyl rings are expected to stack in an offset face-to-face or edge-to-face manner, a common feature in the crystal structures of aryl compounds. researchgate.net

Weak Hydrogen Bonds: Non-conventional C-H···N hydrogen bonds could form between the hydrogen atoms of the methyl or phenyl groups and the nitrogen atoms of the triazene moiety of neighboring molecules. Similarly, weak C-H···Cl interactions may also contribute to the stability of the crystal lattice.

These interactions collectively create a stable three-dimensional lattice. The specific arrangement would maximize packing density while satisfying these weak directional interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

Although specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methyl groups attached to the N3 nitrogen are predicted to appear as two separate singlets in the aliphatic region (typically δ 3.0-4.0 ppm). Their non-equivalence is due to the high rotational barrier around the N2-N3 bond. The four protons on the 4-chlorophenyl ring would present as a complex second-order system, specifically an AA'BB' pattern, characteristic of para-substituted benzene (B151609) rings. These would appear as two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm).

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data. It is expected to show six distinct signals. The two methyl carbons would appear as separate signals in the aliphatic region (around δ 40 ppm). The aromatic region would display four signals: one for the chlorine-bearing carbon (C-Cl), one for the triazene-bearing carbon (C-N), and two for the remaining CH carbons of the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the triazene group. Studies on similar compounds like 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene support these predicted chemical shift regions. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table contains predicted values based on standard chemical shift increments and data from analogous compounds.

| Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -N(CH₃)₂ | Methyl 1 | Singlet, ~3.3 | ~38-42 |

| -N(CH₃)₂ | Methyl 2 | Singlet, ~3.7 | ~43-47 |

| -C₆H₄- | Aromatic H (ortho to N) | Doublet (AA'BB'), ~7.4 | - |

| -C₆H₄- | Aromatic H (ortho to Cl) | Doublet (AA'BB'), ~7.3 | - |

| -C₆H₄- | Aromatic C (ipso-N) | - | ~148-152 |

| -C₆H₄- | Aromatic C (CH, ortho to N) | - | ~118-122 |

| -C₆H₄- | Aromatic C (CH, ortho to Cl) | - | ~128-132 |

| -C₆H₄- | Aromatic C (ipso-Cl) | - | ~130-135 |

Use of Lanthanide Shift Reagents for Binding Site Identification

There are no specific studies reported in the literature on the use of Lanthanide Shift Reagents (LSRs) with this compound. However, the principle of this technique can be applied to predict its interaction. LSRs, such as complexes of europium (Eu) or praseodymium (Pr), are paramagnetic compounds that can associate with Lewis basic sites in a molecule. numberanalytics.comnih.gov This association induces significant shifts in the NMR signals of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. nih.govyoutube.com

For this compound, the most likely binding sites for an LSR are the nitrogen atoms of the triazene group, which possess lone pairs of electrons. The N1 atom, with its sp² hybridized lone pair, and the N3 atom, with its sp³ hybridized lone pair, would be the primary sites of coordination. By observing the magnitude of the induced shifts on the methyl and phenyl protons upon addition of an LSR, one could experimentally confirm the primary binding site and gain further insight into the solution-state conformation of the molecule. Protons closer to the binding site would experience a larger shift.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The FT-IR and Raman spectra would be characterized by several key vibrational modes:

Aromatic C-H Stretching: These vibrations are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.

N=N Stretching: The stretching of the central nitrogen-nitrogen double bond is a key feature of triazenes. This band is expected to appear in the 1440-1410 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ range.

C-N Stretching: Vibrations corresponding to the Ar-N and N-C(aliphatic) bonds would be found in the 1300-1100 cm⁻¹ region.

C-Cl Stretching: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Combined theoretical and experimental studies on similar molecules, such as 1-(4-chlorophenyl)-3-(2-ethoxyphenyl)triazene, confirm these general assignments and demonstrate the utility of vibrational spectroscopy for structural confirmation. chemrevlett.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table contains predicted values based on standard group frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Groups | 2950 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| N=N Stretch | Triazene | 1440 - 1410 |

| C-N Stretch | Aryl-N, N-Alkyl | 1300 - 1100 |

| C-Cl Stretch | Chloro-Aryl | 800 - 600 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which encompasses ultraviolet (UV) and visible light, is a technique used to study the electronic transitions within a molecule. youtube.com When a molecule absorbs photons of a specific energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The primary chromophores in this compound responsible for the absorption of UV-Vis light are the chlorophenyl ring and the triazene moiety (-N=N-N(CH₃)₂).

The electronic spectrum of aryl triazenes is typically characterized by two main absorption bands in the UV region. These bands arise from π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions that are typically intense (large molar absorptivity, ε). They originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the N=N double bond. For substituted benzenes and related aromatic systems, these transitions often occur below 300 nm.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (specifically, from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (small molar absorptivity) compared to π → π* transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) Range | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| 220-250 | High | π → π* | Phenyl Ring |

| 280-320 | Medium | π → π* | Phenyl-Triazene Conjugated System |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. Many aryltriazene compounds are known to be poor fluorophores or are non-fluorescent. This is often due to efficient non-radiative decay pathways, such as rapid internal conversion or intersystem crossing, and the inherent instability of the triazene linkage upon electronic excitation, which provides a route for the molecule to return to the ground state without emitting a photon. Without experimental data, the specific fluorescence characteristics of this compound cannot be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. uni-saarland.de For this compound (Chemical Formula: C₈H₁₀ClN₃), the nominal molecular weight is 183 g/mol , and the monoisotopic mass is 183.0563 Da.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion ([M]⁺•). uni-saarland.de Due to the presence of chlorine, the molecular ion peak will appear as a characteristic pair of peaks, [M]⁺• and [M+2]⁺•, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, primarily through the cleavage of the weakest bonds and the formation of stable ions. libretexts.org The fragmentation pattern of this compound can be predicted based on the fragmentation of its parent analog, 3,3-dimethyl-1-phenyltriazene, and general principles of mass spectral fragmentation. nist.govyoutube.com

Key predicted fragmentation pathways include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the dimethylamino group is a common pathway for amines, leading to a stable ion. libretexts.org

N-N Bond Cleavage: Fragmentation can occur at the N-N single bond, leading to the loss of a dimethylamino radical (•N(CH₃)₂).

Formation of Aryl Cation: Cleavage of the C-N bond connecting the phenyl ring to the triazene moiety can generate a chlorophenyl cation.

Loss of Nitrogen: The triazene linkage can lose a molecule of nitrogen (N₂), a very stable neutral fragment.

The predicted major fragments are detailed in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Ion Fragment | Formula of Ion | Proposed Fragmentation Pathway |

|---|---|---|---|

| 183 | Molecular Ion | [C₈H₁₀ClN₃]⁺• | Ionization of the parent molecule |

| 168 | [M - CH₃]⁺ | [C₇H₇ClN₃]⁺ | α-cleavage, loss of a methyl radical |

| 139 | [M - N(CH₃)₂]⁺ | [C₆H₄ClN₂]⁺ | Cleavage of the N-N single bond |

| 111 | Chlorophenyl Cation | [C₆H₄Cl]⁺ | Cleavage of the C-N bond with loss of •N₂N(CH₃)₂ |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of HCl from the chlorophenyl cation |

Note: Fragments containing chlorine will exhibit an M+2 peak with approximately one-third the intensity of the M peak.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-dimethyl-1-phenyltriazene |

| Nitrogen |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, spectroscopic properties, and reactivity of molecules like 1-(4-Chlorophenyl)-3,3-dimethyltriazene.

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, polarizability, and biological activity. nih.govnih.gov For aromatic and heterocyclic compounds, DFT calculations at levels such as B3LYP/6-31G** are commonly employed to determine these orbital energies. nih.gov

In the context of this compound, the HOMO is expected to be localized primarily on the triazene (B1217601) moiety (N=N-N), which is rich in electron density. The LUMO is likely distributed across the π-system of the chlorophenyl ring. The energy gap for this compound would be a crucial parameter; a relatively small gap would be consistent with the known reactivity and metabolic lability of aryldialkyltriazenes. nih.gov This intramolecular charge transfer, facilitated by a small energy gap, is a key feature of its chemical behavior. irjweb.com

Table 1: Representative HOMO-LUMO Energy Data for Related Aromatic Compounds from DFT Calculations

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311G |

| Schiff Base | N/A | N/A | -0.08657 | B3LYP/6-31G+(d,p) |

| Pyrazolo[3,4-d]pyrimidine | N/A | N/A | Small gap reported | B3LYP/6-31G** |

This table is illustrative, showing typical values for related molecular structures. The data demonstrates the common range for energy gaps in reactive organic molecules as determined by DFT methods.

Computational methods are increasingly used for the accurate prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method with functionals like B3LYP or M06-2X, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.gov The precision of these predictions is often high enough to distinguish between isomers and confirm molecular structures, with mean absolute errors for ¹H shifts below 0.2 ppm and for ¹³C shifts below 2 ppm. nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons on the chlorophenyl ring, influenced by the electron-withdrawing chlorine atom and the triazene group. The two methyl groups (N(CH₃)₂) are expected to be equivalent, leading to a single, sharp signal in the ¹H NMR spectrum. The solvent environment is a critical factor in NMR shifts, and computational models can account for this by using a Polarizable Continuum Model (PCM) to simulate solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO). liverpool.ac.ukresearchgate.netmodgraph.co.uk The correlation between calculated and experimental spectra for related structures, such as other chlorophenyl-containing heterocycles, has been shown to be excellent, often with a correlation coefficient (R²) greater than 0.93. mdpi.com

Table 2: Typical Accuracy of DFT-Predicted NMR Chemical Shifts for Organic Molecules

| Nucleus | Typical Mean Absolute Error (MAE) | Computational Approach | Reference |

| ¹H | < 0.21 ppm | DFT with conformational analysis | nih.gov |

| ¹³C | < 1.2 ppm | DFT with conformational analysis | nih.gov |

| ¹H | ~0.05 ppm (for solvent effects) | CHARGE model | researchgate.net |

This table summarizes the reported accuracy of modern computational methods for predicting NMR chemical shifts, highlighting their reliability.

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the determination of the energetics of reaction pathways, intermediates, and transition states. researchgate.net This is particularly relevant for understanding the decomposition of this compound, which is a key step in its biological activity. The metabolic activation of triazenes is believed to proceed through enzymatic hydroxylation followed by decomposition. nih.gov

Theoretical modeling can elucidate this pathway by:

Calculating Reaction Barriers: Determining the activation energy (ΔG‡) for each step in the proposed mechanism, such as the initial enzymatic hydroxylation and the subsequent cleavage of the N-N bond. rsc.org

Identifying Transition States: Locating the geometry of the highest-energy point along the reaction coordinate (the transition state) and characterizing it through vibrational frequency analysis (a single imaginary frequency).

Comparing Pathways: Evaluating the feasibility of different proposed mechanisms, such as concerted versus stepwise decomposition pathways, by comparing their respective activation barriers. researchgate.net

For similar nitrogen-rich compounds, computational studies have successfully modeled cycloaddition and decomposition reactions, revealing low energy barriers consistent with highly reactive, transient species. researchgate.net Such an analysis for this compound would provide a quantitative understanding of its stability and the mechanism by which it generates reactive intermediates.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying electronic structure and reactions, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into the behavior of this compound in complex biological environments, such as its interaction with cell membranes. nih.govnih.gov

By simulating the compound in a model lipid bilayer (e.g., dimyristoylphosphatidylcholine, DMPC), researchers can study its transmembrane transport. nih.gov Key insights from such simulations would include:

Permeation Mechanism: Observing how the molecule partitions from the aqueous phase into the hydrophobic core of the membrane.

Free Energy Profile: Calculating the potential of mean force (PMF) to determine the free energy barrier for crossing the membrane. nih.gov

Orientation and Interactions: Identifying the preferred orientation of the molecule within the lipid bilayer and the specific interactions (e.g., electrostatic, van der Waals) that stabilize it. Studies on similar molecules have shown that moieties like a chlorophenyl group can play a significant role in the insertion into the bilayer. nih.gov

These simulations are essential for understanding the bioavailability of the compound and how it reaches its intracellular targets.

Theoretical Studies on Interaction Mechanisms

Computational modeling can bridge the gap between molecular structure and biological effect, providing a detailed picture of interaction mechanisms at the atomic level.

The mutagenic and carcinogenic properties of many aryldialkyltriazenes are attributed to their metabolic activation into highly reactive alkylating agents. Theoretical studies can play a central role in elucidating this multi-step mechanism for this compound.

The generally accepted pathway involves:

Enzymatic Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of one of the N-methyl groups.

Decomposition: The resulting hydroxymethyltriazene is unstable and spontaneously decomposes, yielding formaldehyde (B43269) and a monomethyltriazene, 1-(4-chlorophenyl)-3-methyltriazene (B14656843). This metabolic conversion has been observed for structurally similar triazenes. nih.gov

Protonation and Cleavage: The monomethyltriazene can be protonated and subsequently cleave to form an aryldiazonium cation and methylamine (B109427), or, more critically for mutagenicity, it can tautomerize and decompose to yield an aryl amine (4-chloroaniline) and a highly reactive methyldiazonium ion (CH₃N₂⁺).

DNA Alkylation: The methyldiazonium ion is a potent electrophile that can alkylate (methylate) nucleophilic sites on DNA bases, such as the O⁶ and N⁷ positions of guanine. This DNA damage, if not repaired, can lead to mutations during DNA replication.

DFT and MD simulations can model each stage of this process. Quantum chemical calculations can map the reaction energetics of the decomposition pathways, confirming the lability of the intermediates. researchgate.netresearchgate.net Furthermore, docking and MD simulations can be used to model the interaction of the ultimate carcinogenic species, the methyldiazonium ion, with a DNA duplex, providing a structural basis for its mutagenic effects.

Molecular Docking with Biological Macromolecules (e.g., Protein Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. For this compound, molecular docking studies are crucial for understanding its potential biological targets and mechanism of action, particularly in the context of its bioactivation.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the known metabolic pathway of 1-aryl-3,3-dialkyltriazenes provides a strong basis for hypothesizing potential protein interactions. The primary step in the bioactivation of these compounds is enzymatic N-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.gov

Therefore, molecular docking simulations would logically target the active sites of various CYP450 isoforms. These studies would aim to:

Identify Key CYP450 Isoforms: Docking can help predict which specific CYP450 enzymes (e.g., CYP1A1, CYP1A2, CYP2B6, CYP2E1, CYP3A4) have the highest binding affinity for this compound.

Elucidate Binding Orientations: The simulations would reveal the precise orientation of the compound within the enzyme's active site, highlighting the proximity of the N-methyl groups to the catalytic heme center.

Analyze Intermolecular Interactions: Docking studies can detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-substrate complex. The 4-chloro substituent on the phenyl ring is expected to influence these interactions.

The insights gained from such docking studies would be invaluable for rationalizing the metabolic fate of this compound and for predicting its potential for generating reactive metabolites.

It is also plausible to use molecular docking to investigate the interaction of the downstream reactive metabolite, the 4-chlorophenyldiazonium ion, with nucleophilic sites on biological macromolecules like DNA and proteins. This could help in understanding the molecular basis of its potential toxicity and carcinogenicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new chemical entities and to understand the structural requirements for a specific biological effect.

For 1-aryl-3,3-dimethyltriazenes, QSAR studies can establish a correlation between their structural features and their chemical reactivity, which is intrinsically linked to their biological activity, including their antitumor and mutagenic properties. The chemical reactivity of these compounds is largely governed by their metabolic activation to electrophilic species.

The primary determinant of the reactivity of this compound is the stability of the triazene linkage and the propensity for N-demethylation. The electronic properties of the substituent on the aryl ring play a significant role in this process. The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring influences the electron density distribution across the molecule.

A QSAR model for a series of 1-aryl-3,3-dimethyltriazenes could incorporate various molecular descriptors to quantify the effect of different substituents on reactivity. These descriptors could include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges can quantify the electron-withdrawing or electron-donating nature of the aryl substituent. For the 4-chloro substituent, its inductive and resonance effects would be captured.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can describe the size and shape of the substituent.

Hydrophobic Descriptors: The partition coefficient (logP) can model the compound's ability to cross cell membranes and interact with hydrophobic pockets in enzymes.

Studies on related 1-aryl-3,3-dimethyltriazenes have shown that the rate of enzymatic N-demethylation, a key step in their bioactivation, is influenced by the nature of the aryl substituent. nih.gov However, one study indicated that the substituent in the aryl group does not significantly affect the Michaelis-Menten constant (Km) for N-demethylation by liver microsomes. nih.gov This suggests that while the electronic nature of the substituent can influence the intrinsic reactivity of the molecule, its binding affinity to the metabolizing enzymes may not be drastically altered across a series of analogs.

The general trend observed is that electron-withdrawing groups on the aryl ring can increase the rate of decomposition of the monomethyltriazene metabolite, which is the proximate carcinogen.

A hypothetical QSAR equation for the reactivity (e.g., rate of N-demethylation) of a series of 1-aryl-3,3-dimethyltriazenes might take the form:

log(Reactivity) = a(logP) + b(σ) + c(Es) + d

Where 'a', 'b', 'c', and 'd' are constants derived from regression analysis. Such a model would allow for the prediction of the chemical reactivity of novel triazene derivatives based on their structural features.

Computational models are increasingly used to predict the potential of a chemical to be metabolically activated to reactive species that can cause toxicity. nih.gov For this compound, the primary bioactivation pathway is the cytochrome P450-mediated N-demethylation to form the corresponding monomethyltriazene, 1-(4-chlorophenyl)-3-methyltriazene. This metabolite is unstable and can spontaneously decompose to generate a reactive 4-chlorophenyldiazonium cation and a methyl cation.

Computational tools can predict the likelihood of a compound undergoing such bioactivation pathways. These methods can be broadly categorized as:

Metabolite Prediction Software: Programs like MetaTox, SwissADME, and pKCMS can predict the likely metabolites of a parent compound based on known metabolic reactions and enzyme specificities. nih.gov For this compound, these tools would likely predict the formation of the N-demethylated product and subsequent breakdown products.

Site of Metabolism (SOM) Prediction: These algorithms identify the most probable atoms in a molecule to be metabolized. nih.gov For this compound, the methyl groups on the terminal nitrogen are the primary sites of oxidative metabolism. SOM predictors utilize various approaches, including rule-based systems, machine learning models, and quantum mechanical calculations, to assess the reactivity of different positions within the molecule.

Reactive Metabolite Trapping Prediction: Some in silico models are specifically designed to predict the formation of reactive metabolites that can covalently bind to cellular macromolecules. nih.gov These models are often trained on data from experimental assays, such as glutathione (B108866) (GSH) or cyanide trapping experiments. The prediction for this compound would be positive for the formation of reactive electrophiles.

The computational prediction of bioactivation propensity for this compound would involve a multi-step process:

Submission of the chemical structure to a prediction platform.

Prediction of N-demethylation as a primary metabolic route by CYP450 enzymes.

Identification of the resulting monomethyltriazene as an unstable intermediate.

Prediction of the formation of the 4-chlorophenyldiazonium ion as a reactive electrophile.

The output of these computational models provides a valuable initial assessment of the potential for bioactivation and can guide further experimental toxicological studies.

Chemical Applications and Environmental Aspects Excluding Human Clinical Data

Applications as Synthetic Intermediates in Organic Chemistry

Aryl triazenes are established as versatile and useful intermediates in organic synthesis. aidic.itcetjournal.it They are readily prepared from aromatic amines and can function as a stable, masked equivalent of highly reactive aryldiazonium salts. researchgate.netacs.org This property allows the triazene (B1217601) group to be carried through various synthetic steps before being converted into other functionalities under specific, mild conditions. acs.org

The primary application of compounds like 1-(4-chlorophenyl)-3,3-dimethyltriazene in synthesis is as an arylating agent. aidic.itcetjournal.it Under transition-metal catalysis, the carbon-nitrogen bond of the triazene can be cleaved, releasing nitrogen gas and facilitating the formation of metal-aryl reagents. These reagents are then used in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Specific transformations involving aryl triazenes include:

Halogenation: Aryl triazenes can undergo nucleophilic substitution reactions to produce aryl halides. ntu.edu.sg In reactions involving iodine, the triazene can act as a precursor to an arenediazonium ion, which is subsequently reduced by an iodide ion to form a highly reactive aryl radical. This radical can then be trapped to form new bonds, demonstrating the utility of the triazene/iodine system in synthesis. nih.gov

Borylation: In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), aryl triazenes can react with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) to yield the corresponding arylboronic esters. ntu.edu.sg

Azidation: The triazene moiety can be converted into an azide (B81097) group (–N₃) by reacting the aryl triazene with sodium azide under mildly acidic conditions. This transformation is compatible with a variety of other functional groups, including halides, esters, and ketones. acs.org

These reactions highlight the role of this compound as a valuable building block, providing a stable source of the 4-chlorophenyl group for constructing more complex molecules. researchgate.net

Role in Agricultural Chemistry

Based on a review of the available scientific literature, no specific data were found regarding the herbicidal properties of this compound. While other classes of nitrogen-containing compounds and various aryl derivatives have been investigated for herbicidal activity, dedicated studies on this particular compound are not present in the searched sources. beilstein-journals.orgmdpi.comgoogle.commdpi.com

There is no specific information in the reviewed literature detailing the use or efficacy of this compound as a rodent repellent. General studies on chemical repellents have suggested that compounds containing tri- or pentavalent nitrogen may be promising candidates for further investigation, but specific testing data for this triazene derivative is not available. usda.gov

Utilization in Materials Science (e.g., Photostability of Polymers)

An examination of the scientific literature did not yield information on the application of this compound in materials science, including for the photostability of polymers. While certain triazine-based covalent organic polymers have been developed for applications in heterogeneous catalysis and materials, these are structurally distinct from the subject compound. nih.govrsc.org

Mechanistic Studies of Chemical Interactions in Biological Systems (In Vitro/Animal Models)

The cytotoxic mechanism of 1-aryl-3,3-dimethyltriazenes is understood to proceed via metabolic activation. These compounds are generally stable but can be biotransformed by enzymes, primarily cytochrome P450 in the liver, through oxidative N-demethylation. nih.gov This process removes one of the methyl groups to form a reactive monomethyltriazene metabolite (Ar-N=N-NHCH₃). This intermediate is unstable and can further break down to generate an arylamine and a reactive diazonium ion, which is capable of alkylating biological macromolecules such as DNA. nih.govnih.gov

While specific cytotoxicity data for this compound on HeLa, mouse hepatocyte, or lymphoma cell lines were not found in the reviewed literature, studies on structurally analogous compounds provide insight into its likely biological activity. Research on 1-(4-acetylphenyl)-3,3-dimethyltriazene demonstrated that this compound is extensively metabolized in vivo and can be biotransformed in vitro by a 9000g fraction of mouse liver homogenate. nih.gov The resulting metabolites were found to be selectively toxic to TLX5 lymphoma cells. nih.gov Further studies have synthesized various 1-aryl-3,3-dimethyltriazene derivatives and confirmed their antitumor activity against the TLX5 lymphoma in mice. nih.gov

Table 1: Summary of In Vitro Metabolic Activation and Cytotoxicity of an Analogous Aryl Dimethyltriazene

| Parent Compound | Metabolizing System | Identified Metabolites | Observed Biological Effect | Reference(s) |

|---|---|---|---|---|

| 1-(4-acetylphenyl)-3,3-dimethyltriazene | 9000g fraction of mouse liver homogenate | 1-(4-acetylphenyl)-3-methyltriazene, 4-aminoacetophenone | Products were selectively toxic to TLX5 lymphoma cells | nih.gov |

This evidence suggests that this compound likely requires similar metabolic activation to exert cytotoxic effects, with potential activity against lymphoma cell lines.

Investigations of Macromolecular Adduct Formation (e.g., tRNA, DNA)

The biological activity of 1-aryl-3,3-dialkyltriazenes, including this compound, is predicated on their ability to act as alkylating agents after metabolic activation. This activation, typically through cytochrome P450-mediated N-demethylation, generates a reactive monomethyltriazene intermediate which can then yield a diazonium ion or a methyl cation. These electrophilic species are capable of covalently binding to nucleophilic sites on cellular macromolecules, such as nucleic acids, forming adducts.

tRNA Adducts: Research has shown that metabolites of phenyl-dimethyltriazenes can interact with transfer RNA (tRNA). Specifically, studies involving the parent compound, 3,3-dimethyl-1-phenyltriazene, have demonstrated that its metabolic activation in the presence of rat liver microsomes stimulates the aminoacylation of initiator tRNA. This suggests that reactive metabolites can bind to tRNA, potentially interfering with the initiation of protein synthesis. This interaction represents a distinct mechanism of toxicity and cellular disruption separate from DNA damage.

DNA Adducts: The primary mechanism by which triazenes exert their cytotoxic and carcinogenic effects is through the alkylation of DNA. researchgate.net While direct studies detailing the specific DNA adduct profile of this compound are not extensively available, the general mechanism is well-established for this class of compounds. The metabolically generated alkylating species, presumed to be a methyl cation, preferentially attacks nucleophilic centers in DNA bases. The most common site of alkylation is the N7 position of guanine, with other sites including the O6 and N3 positions of guanine, and the N3 position of adenine. nih.gov The formation of these DNA adducts can lead to base-pair mismatching during replication, DNA strand breaks, and chromosomal aberrations, which are key events in mutagenesis and carcinogenesis. asm.org The monitoring of such DNA modifications is a potential strategy for predicting the biological effects of DNA damaging agents. nih.gov

Structure-Activity Relationships in Bioactivity Profiles (e.g., DNA alkylating capacity)

The bioactivity of 1-aryl-3,3-dialkyltriazenes is highly dependent on their chemical structure, which influences their metabolic activation, stability, and interaction with target molecules. Quantitative structure-activity relationship (QSAR) studies have been performed on series of these compounds to elucidate the key determinants of their biological effects.

For 1-aryl-3,3-dialkyltriazenes, two main factors govern their activity: lipophilicity and the electronic properties of the substituents on the aryl ring.

Lipophilicity: The ability of the compound to cross cell membranes and reach the microsomal enzymes for activation is critical. QSAR studies on various phenyltriazenes have indicated an optimal lipophilicity (expressed as log P) of approximately 1 for antileukemic activity in mice. nih.gov

Electronic Effects: The rate-limiting step in the bioactivation of these triazenes is the enzymatic N-demethylation. The electronic nature of the substituent on the phenyl ring directly influences this step. Studies have shown that electron-releasing substituents on the phenyl ring increase the compound's potency. nih.gov Conversely, electron-withdrawing groups tend to decrease activity.

Prodrug Concepts for Biologically Active Triazenes (focus on chemical design)

The inherent instability and lack of specificity of many biologically active triazenes have driven the development of prodrug strategies. asm.orgnih.gov A prodrug is an inactive or less active precursor that is chemically transformed in the body to release the active drug. nih.gov The chemical design of triazene prodrugs aims to overcome several challenges:

Improving Stability: Triazenes are notoriously unstable, especially under acidic conditions, leading to premature decomposition before reaching the target site. Prodrug design can mask the labile triazene moiety, often by incorporating it into a larger, more stable molecule. This carrier-linked approach protects the drug during transit. nih.gov

Enhancing Selectivity: A major goal is to achieve targeted release of the cytotoxic alkylating agent at the desired site of action, such as a tumor, thereby minimizing systemic toxicity. nih.gov

A prominent example of this concept is in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this strategy, a non-toxic prodrug is designed to be activated only by a specific enzyme that has been previously localized to tumor cells via conjugation to a tumor-targeting antibody. nih.govnih.gov

For triazenes, this has involved synthesizing L-glutamate-triazene conjugates. nih.gov The chemical design involves attaching a glutamic acid moiety to the triazene. These prodrugs are designed to be stable in plasma but are substrates for the bacterial enzyme carboxypeptidase G2 (CPG2), which can be targeted to tumors. nih.gov The enzyme cleaves the glutamate, releasing the active monomethyltriazene locally. The design must carefully consider factors like the intramolecular catalysis that can be promoted by the neighboring carboxylate group of the glutamic acid, which can affect the prodrug's chemical stability. nih.gov

Environmental Fate and Degradation

The environmental fate of this compound is determined by its susceptibility to various transformation and degradation processes, both abiotic and biotic.

Environmental Transformation Pathways

While specific studies on the environmental transformation of this compound are limited, its fate can be inferred from its chemical structure and studies on analogous compounds.

Hydrolysis: The triazene linkage is known to be susceptible to acid-catalyzed hydrolysis. In acidic environmental conditions, such as in certain soils or water bodies, the compound would likely decompose. The first step would be the protonation of the N3 nitrogen, followed by cleavage of the N2-N3 bond to yield 4-chloroaniline (B138754) and a dimethylamine (B145610) derivative. This chemical instability is a primary non-biological degradation pathway.

Photodegradation: Sunlight can induce the degradation of chemical compounds in the environment. Studies on the photodegradation of the structurally related pesticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) show that it degrades in various media, including water and simulated air, when exposed to light. nih.gov The presence of the 4-chlorophenyl moiety in both compounds suggests that this compound may also be susceptible to photodegradation, likely involving cleavage of the triazene functional group and transformation of the aromatic ring.

Biotransformation in Microbial Systems

Microorganisms in soil and water play a crucial role in the degradation of xenobiotic compounds. ejbiotechnology.info While no studies have specifically detailed the microbial degradation of this compound, pathways can be postulated based on research on other triazines and aromatic amines. asm.orgfrontiersin.org

Bacteria such as Nocardioides, Rhodococcus, and Pseudomonas are known to degrade s-triazine herbicides. asm.orgasm.org The catabolic processes often involve initial hydrolytic reactions (e.g., dechlorination) and N-dealkylation. asm.orgnih.gov For an aromatic triazene like the title compound, a likely microbial degradation pathway would involve:

Initial Cleavage: Breakdown of the triazene chain, either hydrolytically or enzymatically, to release the more stable aromatic amine, 4-chloroaniline.

Degradation of 4-chloroaniline: Bacteria are known to degrade aniline (B41778) and its halogenated derivatives. frontiersin.org This typically proceeds via dioxygenase-catalyzed ring hydroxylation to form a chlorocatechol, followed by ring cleavage and entry into central metabolic pathways.

The ability of microbial communities to use such compounds as a source of carbon and nitrogen is a key mechanism for their removal from the environment. nih.gov

Degradation in Animal Models (Metabolic Pathways and Products)

In animal models, this compound undergoes extensive metabolic transformation. Studies in rats have identified several metabolites in urine, indicating two primary metabolic routes: enzymatic N-demethylation leading to the reactive species, and aromatic hydroxylation of the phenyl ring. nih.gov

The major pathway involves the fission of the diazoamino group, which is preceded by the critical N-demethylation step. The other significant pathway is the oxidation of the aromatic ring, leading to hydroxylated metabolites. A notable finding is the formation of 3-chloro-4-hydroxyaniline, which suggests a mechanism involving an intermediate 3,4-epoxy derivative. The opening of this epoxide ring can occur with an intramolecular chlorine migration (the NIH shift). nih.gov

The following table summarizes the distribution of aniline-derived metabolites identified in the urine of rats treated with this compound. nih.gov

Table of Mentioned Compounds

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3,3-dimethyltriazene, and what methodological considerations are critical for reproducibility?

The compound is synthesized via the reaction of an arenediazonium salt with secondary aliphatic amines. A key method involves coupling 4-chlorophenyldiazonium salts with dimethylamine derivatives under controlled pH and temperature to avoid premature decomposition. Solvent choice (e.g., aqueous or polar aprotic media) and stoichiometric ratios of diazonium salts to amines are critical for yield optimization. Catalytic additives, such as copper salts, may enhance coupling efficiency but require rigorous purification to avoid metal contamination .

Q. How can the stability of this compound be assessed under varying storage conditions?

Stability studies should focus on thermal and photolytic degradation pathways. For example, differential scanning calorimetry (DSC) can identify decomposition onset temperatures, while HPLC or UV-Vis spectroscopy monitors degradation products. Evidence suggests that decomposition to reactive intermediates (e.g., aryl radicals or diazonium species) occurs above 60°C, necessitating storage at ≤4°C in inert, light-protected environments. Accelerated stability testing under elevated temperatures (40–80°C) with periodic sampling is recommended to model long-term degradation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Polarographic methods have been historically used to study redox behavior, with sensitivity in the µM range . Modern workflows combine LC-MS/MS with stable isotope-labeled internal standards to account for matrix effects in tissues or serum. Extraction protocols should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (C18 columns) to isolate the compound from interfering metabolites .

Advanced Research Questions

Q. How does metabolic activation of this compound contribute to its antitumor activity, and what experimental models validate this mechanism?

The compound requires metabolic conversion to electrophilic intermediates (e.g., methylating agents) to exert antitumor effects. In vitro studies using hepatic microsomes and NADPH cofactors can identify reactive metabolites via trapping agents like glutathione. In vivo, isotope-labeled analogs (e.g., ¹⁴C-methyl groups) track metabolite distribution in tumor-bearing rodents. Contradictions in metabolic pathways (e.g., competing N-demethylation vs. aryl radical formation) may arise from species-specific cytochrome P450 isoforms, necessitating cross-validation using humanized liver models .

Q. What structural modifications enhance the bioactivity of this compound, and how are structure-activity relationships (SARs) systematically evaluated?

SAR studies compare analogs with halogen substitutions (e.g., 2,4,6-trichlorophenyl) or alkyl chain variations. For example, 1-(2,4,6-trichlorophenyl)-3,3-dimethyltriazene shows higher antitumor potency due to increased lipophilicity and metabolic stability. Systematic evaluation involves:

- Synthesis : Parallel synthesis of analogs with controlled substituent positions.

- Assays : In vitro cytotoxicity screens (e.g., MTT assays on HeLa cells) and in vivo efficacy in xenograft models.

- Computational modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?

Conflicting reports on decomposition (e.g., thermal vs. alkaline hydrolysis) require controlled kinetic studies. For instance:

- Thermal decomposition : Use TGA-FTIR to identify gaseous products (e.g., N₂, CH₃ radicals).